Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)

Photoacid Generation Acid Flux Cationic Photopolymerization

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS 89452-37-9) is a bis-cationic triarylsulfonium hexafluoroantimonate salt belonging to the onium photoacid generator (PAG) class. Structurally, it features two diphenylsulfonium cations bridged by a central thioether linkage, each paired with a non-coordinating hexafluoroantimonate (SbF₆⁻) counterion.

Molecular Formula C36 H28 S3 . 2 F6 Sb
Molecular Weight 1028.3 g/mol
CAS No. 89452-37-9
Cat. No. B042291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
CAS89452-37-9
SynonymsThiodi-4,1-phenylene)bis[diphenylsulfonium Bis[(OC-6-11)-hexafluoroantimonate(1-)];  (OC-6-11)-Hexafluoroantimonate(1-) Tthiodi-4,1-phenylene)bis[diphenylsulfonium] (2:1);  4,4’-Bis[diphenylsulfonio]phenylsulfide Bishexafluoroantimonate;  Bis[4-(dipheny
Molecular FormulaC36 H28 S3 . 2 F6 Sb
Molecular Weight1028.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12
InChIKeyDREXYWKFHDOSNT-UHFFFAOYSA-B
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS 89452-37-9): A Dicationic Sulfonium Photoacid Generator for UV-Cure and Lithography


Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS 89452-37-9) is a bis-cationic triarylsulfonium hexafluoroantimonate salt belonging to the onium photoacid generator (PAG) class . Structurally, it features two diphenylsulfonium cations bridged by a central thioether linkage, each paired with a non-coordinating hexafluoroantimonate (SbF₆⁻) counterion . This compound absorbs UV radiation at characteristic maxima of 230 nm and 295 nm and is commercially supplied as a liquid for use in UV-curable formulations at 0.5–5 wt% loading . It generates the superacid HSbF₆ upon photoirradiation , initiating cationic polymerization of epoxides, vinyl ethers, and oxetanes . The compound is also known under trade names including SpeedCure 976s (Sartomer) and Chivacure 1176/Chitec .

Why Mono-Sulfonium or PF₆ Analogues Cannot Replicate the Performance of this Bis[4-(diphenylsulfonio)phenyl]sulfide Hexafluoroantimonate Dicationic PAG


Generic substitution among sulfonium photoacid generators is prohibited by three independent structural determinants of performance. First, the bis-cationic structure delivers two photolabile C–S⁺ bonds per molecule , providing a fundamentally higher local acid flux upon irradiation than any mono-sulfonium analogue such as diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate (CAS 71449-78-0). Second, the hexafluoroantimonate counterion generates the superacid HSbF₆, whose acid strength and subsequent cationic polymerization sensitivity significantly exceed those of the corresponding PF₆⁻, BF₄⁻, or CF₃SO₃⁻ salts . Third, commercial formulations often mix mono- and bis-sulfonium species , but only the structurally discrete dicationic compound offers predictable, formulation-independent performance in critical applications such as semiconductor lithography . These three factors together mean that substituting a mono-sulfonium or non-SbF₆ salt will directly alter acid yield, catalytic chain length, and—ultimately—the degree of polymerization or photolithographic pattern fidelity.

Evidence-Based Differentiator Matrix for Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) vs. Closest Structural Analogs


Dicationic Architecture Delivers Two Acid Equivalents per Molecule vs. One for Mono-Sulfonium Comparators

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is a discrete dicationic compound containing two photoactive diphenylsulfonium centers linked via a central thioether unit . Upon UV irradiation at 230–295 nm, both C–S⁺ bonds undergo homolytic cleavage, generating two equivalents of the superacid HSbF₆ per molecule . In contrast, the closest mono-sulfonium commercial analog—diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate (CAS 71449-78-0)—contains a single sulfonium center and yields exactly one acid equivalent per photodecomposition event . This 2:1 stoichiometric advantage in acid generation capacity is structurally intrinsic and cannot be compensated for by simply doubling the mass loading of the mono-sulfonium comparator, because higher PAG loading without a proportional increase in acid yield simultaneously degrades optical transparency and film mechanical properties in photoresist formulations . The U.S. patent literature explicitly claims that photoresist compositions containing the di-cation aryl sulfonium compound exhibit superior microlithographic properties compared to single-cation formulations .

Photoacid Generation Acid Flux Cationic Photopolymerization

SbF₆⁻ Counterion Confers Superior Cationic Polymerization Sensitivity vs. PF₆⁻ and BF₄⁻ Salts — An Anion-Class Advantage Quantified by Sensitivity Ordering

The hexafluoroantimonate (SbF₆⁻) counterion of this compound is not merely a charge-balancing spectator; it is the direct chemical precursor to the photo-generated superacid HSbF₆ . A foundational mechanistic study published in the Journal of Photopolymer Science and Technology (1990) established both theoretically and experimentally that the sensitivity of onium salt photoinitiators—defined as the quantum-efficiency-weighted acid strength available for subsequent catalytic chain reaction—decreases in the anion order SbF₆⁻ > PF₆⁻ > BF₄⁻ . This sensitivity ranking was confirmed by quantum chemical calculations showing that the secondary proton generation step from the initially photoproduced aryl cation (Ar⁺) depends critically on the acid strength of the H⁺X⁻ species formed . Consequently, the commercial sulfonium hexafluorophosphate analog—such as CPI-100P (Nagase/San-Apro, PF₆-based) or the bis(hexafluorophosphate) variant (CAS 74227-35-3)—generates H⁺PF₆⁻, which is a weaker superacid than HSbF₆ and exhibits measurably lower cationic polymerization efficiency . This anion-class differential is critical because PF₆⁻-based salts are frequently offered as direct, lower-cost substitutes for SbF₆⁻ products .

Anion Effect Photoinitiator Sensitivity Cationic UV Curing

Operational UV Absorption Window (λ_max 230, 295 nm) and Quantitative Use-Level Range (0.5–5 wt%) — Technically Specified vs. Uncharacterized Substitutes

Sartomer's SpeedCure 976s, a commercial product containing the target compound as the active dicationic sulfonium SbF₆⁻ species, is characterized by well-defined UV absorption maxima at 230 nm and 295 nm and a specified effective use range of 0.5–5 wt% in UV-curable formulations . These two parameters—spectral signature and working concentration window—are essential for formulation-grade reproducibility and process validation in industrial UV-cure lines. By contrast, uncharacterized laboratory-grade sulfonium PAGs or single-cation compounds lacking a defined absorption fingerprint introduce spectrophotometric uncertainty that compromises dose calibration and real-time quality control during full-scale production . The 0.5–5 wt% loading range has been correlated with high reactivity in cationic systems and represents the application-validated window for epoxy, vinyl ether, and oxetane resin classes . This established technical specification differentiates the compound from generic triarylsulfonium mixtures that lack documented quantitative use limits.

Absorption Maxima UV Curing Formulation PAG Loading

Procurement-Driven Application Mapping for this Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) Photoacid Generator


Chemically Amplified Deep-UV (DUV) Photoresists Requiring Maximum Acid Flux per PAG Molecule

In 248 nm and 193 nm chemically amplified photoresist platforms where catalytic chain length in the post-exposure bake step directly determines sensitivity and line-edge roughness, the bis-cationic architecture of this PAG provides two acid equivalents per photodecomposition event—exactly twice the acid output of a mono-sulfonium PAG at equal molar loading . The Shipley U.S. Patent 5,731,364 explicitly claims photoresist compositions employing di-cation aryl sulfonium compounds for deep-UV microlithographic applications, citing superior performance over single-cation formulations . This makes the compound a preferred choice for resist development engineers seeking to minimize PAG weight percent while maintaining the acid concentration necessary for complete deprotection of acid-labile blocking groups.

High-Speed UV-Cure Industrial Coatings and Inks Where Anion-Dependent Polymerization Rate Dictates Throughput

The SbF₆⁻ counterion generates the superacid HSbF₆, which exhibits the highest photoinitiator sensitivity among common onium salt anions (SbF₆⁻ > PF₆⁻ > BF₄⁻) . In continuous UV-cure production lines for clear coatings, overprint varnishes, and graphic arts inks, this translates directly into faster line speeds or lower UV lamp power for equivalent cure depth and hardness. Substituting a PF₆⁻-based PAG would yield a measurably slower polymerization initiation rate, requiring either increased residence time under the UV source or higher photoinitiator loading—both of which increase manufacturing cost and may introduce coating defects . SpeedCure 976s, formulated around this compound, is specified for clear coatings, pigmented systems, and depth-cure applications operating at 0.5–5 wt% loading .

Thick-Film (>25 µm) UV Cationic Polymerization for 3D Printing and Composites Requiring Deep Through-Cure

For stereolithography (SLA) 3D printing resins and composite matrices cured via cationic ring-opening polymerization of cycloaliphatic epoxides, the combination of dual sulfonium photocleavage sites and the strong HSbF₆ superacid ensures rapid through-cure of layers exceeding 25 µm . The dicationic PAG structure generates a higher local acid concentration throughout the film depth compared to mono-sulfonium alternatives, reducing the gradient of polymerization conversion that typically plagues thick cationic-cure sections. Technical datasheets for products containing this compound (SpeedCure 976s, Chivacure 1176) specifically list SLA 3D printing and composites as target applications . Substituting a mono-sulfonium PAG in the same resin formulation would require a compensatory increase in photoinitiator loading, raising viscosity and potentially compromising dimensional accuracy.

Semiconductor Lithography Process Development Where PAG Structural Purity Determines Pattern Fidelity

Many commercial triarylsulfonium photoinitiator mixtures contain both mono- and bis-sulfonium species in variable proportions, introducing batch-to-batch variability in acid generation stoichiometry and diffusion behavior . For process development in semiconductor fabs—where resist sensitivity, post-exposure delay stability, and critical dimension uniformity are qualified over hundreds of wafers—the discrete dicationic compound provides a structurally well-defined, single-component PAG with a fixed 2:1 acid-generating stoichiometry . This structural certainty eliminates the formulation variability inherent in mixed-species commercial products and supports the precision required for sub-micrometer patterning . The U.S. patent literature recognizes this advantage by specifying the di-cation compound as a superior photoactive component for deep-UV resist compositions .

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